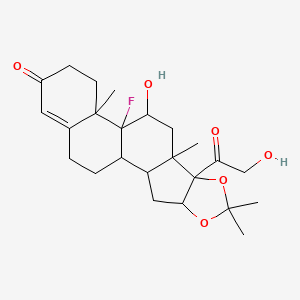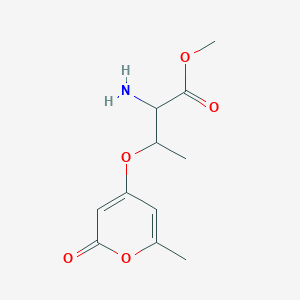
2-Benzyl-5-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-iodopyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of this compound consists of a pyridine ring substituted with a benzyl group at the second position and an iodine atom at the fifth position. This unique substitution pattern imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-iodopyridine typically involves the iodination of 2-benzylpyridine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and yield of the desired product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-Benzyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction reactions can convert the benzyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Coupling Reactions: Palladium or copper catalysts, boronic acids, stannanes.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Azido, cyano, or alkyl-substituted pyridines.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Methyl-substituted pyridines.
科学研究应用
2-Benzyl-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it valuable in the construction of diverse molecular architectures.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural similarity to natural pyridine derivatives allows it to interact with biological targets effectively.
Medicine: Research into potential therapeutic applications includes the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The iodine atom can serve as a radiolabel for imaging studies.
Industry: In material science, this compound can be used in the synthesis of polymers, dyes, and other functional materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-Benzyl-5-iodopyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-Benzylpyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodopyridine: Lacks the benzyl group, affecting its lipophilicity and biological activity.
2-Benzyl-3-iodopyridine: The iodine atom is at a different position, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Benzyl-5-iodopyridine’s unique substitution pattern provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential for biological activity distinguish it from other pyridine derivatives.
属性
分子式 |
C12H10IN |
|---|---|
分子量 |
295.12 g/mol |
IUPAC 名称 |
2-benzyl-5-iodopyridine |
InChI |
InChI=1S/C12H10IN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI 键 |
NEGPVKTUYGVKKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)

![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)



![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
